N-Guanidinyl-2,3,dichlorbenzamide

Pharmaceutical Quality Control Impurity Profiling USP Reference Standards

N-Guanidinyl-2,3-dichlorbenzamide (IUPAC: 2-(2,3-dichlorobenzoyl)hydrazine-1-carboximidamide) is a synthetic guanidine derivative cataloged as Lamotrigine USP Related Compound 3 and Lamotrigine Impurity The compound has a molecular formula of C₈H₈Cl₂N₄O and a molecular weight of 247.08 g/mol. It serves as a pharmacopoeial reference standard for the identification, purity testing, and quantification of process-related impurities in the anticonvulsant drug lamotrigine.

Molecular Formula C8H8Cl2N4O
Molecular Weight 247.08 g/mol
Cat. No. B13403339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Guanidinyl-2,3,dichlorbenzamide
Molecular FormulaC8H8Cl2N4O
Molecular Weight247.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C(=O)NN=C(N)N
InChIInChI=1S/C8H8Cl2N4O/c9-5-3-1-2-4(6(5)10)7(15)13-14-8(11)12/h1-3H,(H,13,15)(H4,11,12,14)
InChIKeyVCPDTPYRBILFCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Guanidinyl-2,3-dichlorbenzamide (CAS 887354-37-2): Lamotrigine USP Reference Standard Procurement Guide


N-Guanidinyl-2,3-dichlorbenzamide (IUPAC: 2-(2,3-dichlorobenzoyl)hydrazine-1-carboximidamide) is a synthetic guanidine derivative cataloged as Lamotrigine USP Related Compound 3 and Lamotrigine Impurity 17. The compound has a molecular formula of C₈H₈Cl₂N₄O and a molecular weight of 247.08 g/mol [1]. It serves as a pharmacopoeial reference standard for the identification, purity testing, and quantification of process-related impurities in the anticonvulsant drug lamotrigine. The dichlorobenzamide moiety combined with the guanidine group confers a specific chromatographic retention profile distinct from other lamotrigine-related compounds .

Why Lamotrigine Reference Standards Are Non-Interchangeable: The Case for N-Guanidinyl-2,3-dichlorbenzamide


Lamotrigine impurity standards are structurally and functionally non-interchangeable because each impurity originates from a distinct synthetic route, degradation pathway, or side reaction. Substituting N-Guanidinyl-2,3-dichlorbenzamide with a different lamotrigine-related compound—such as 2,3-dichlorobenzoic acid (Related Compound B) or the dimeric process impurity (Related Compound D)—would misidentify the specific impurity being tracked, leading to inaccurate impurity profiling and potential regulatory non-compliance under ICH Q3A/Q3B and USP monographs . The guanidine-hydrazide bond in this compound provides a unique mass spectral and chromatographic signature that is absent in carboxylic acid or triazine-based impurities [1], making generic substitution scientifically invalid for method validation or ANDA submissions.

Quantitative Differentiation Evidence for N-Guanidinyl-2,3-dichlorbenzamide Sourcing Decisions


Chromatographic Peak Identity: USP Standard Qualification for Lamotrigine Impurity Tracking

N-Guanidinyl-2,3-dichlorbenzamide is explicitly designated as Lamotrigine USP Related Compound 3, intended for use in specified quality tests and assays as prescribed in USP compendia. This formal regulatory designation differentiates it from Lamotrigine Related Compound B (2,3-dichlorobenzoic acid, a degradation impurity, CAS 5980-26-7) and Related Compound D (N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide, a process impurity) . Each USP Related Compound possesses a unique chromatographic peak identity and relative retention time. For Related Compound D, the RRT is approximately 1.5 relative to Related Compound B under USP HPLC conditions [1]. The availability of this compound as a qualified USP reference standard enables method-specific System Suitability Testing (SST) that cannot be replicated using an unqualified in-house standard .

Pharmaceutical Quality Control Impurity Profiling USP Reference Standards

Stable Isotope-Labeled Variant for Quantitative LC-MS Internal Standardization

The target compound is available as a 13C2-labeled analog (2,3-Dichlorobenzamidyl Guanidine-13C2, CAS 1185047-08-8) [1]. This labeled variant has a molecular weight of 249.07 g/mol (+2 Da mass shift) and delivers stable LC-MS internal standard performance across complex matrices . In contrast, commonly used lamotrigine impurity reference standards such as 2,3-dichlorobenzoic acid do not have this labeling option, limiting their utility in isotope dilution mass spectrometry workflows that demand superior accuracy and precision in quantitation .

Bioanalytical Chemistry LC-MS Quantitation Stable Isotope Dilution

Physical Property Differentiation: Melting Point and Solid-State Characterization

The 13C2-labeled analog of the target compound exhibits a melting point of 197–199°C and appears as an off-white solid . In contrast, the lamotrigine primary impurity standard 2,3-dichlorobenzoic acid (Related Compound B) has a melting point of 168–170°C , representing a quantitative difference of approximately 27–31°C. This marked difference in melting point provides a straightforward identity verification test when procuring reference standards, helping laboratories distinguish between these two commonly stocked lamotrigine impurity materials .

Solid-State Chemistry Reference Standard Characterization Pharmacopoeial Identity Testing

Synthetic Route Linkage: Unique Guanidine-Hydrazide Bond as Route-Specific Impurity Marker

N-Guanidinyl-2,3-dichlorbenzamide contains a guanidine-hydrazide bond (<-CO-NH-N=C(NH₂)₂>) that originates from the reaction of 2,3-dichlorobenzoyl chloride with aminoguanidine, a key intermediate step in lamotrigine synthesis [1]. This structural feature is absent in other major lamotrigine impurities: 2,3-dichlorobenzoic acid (Related Compound B) is a hydrolysis degradation product lacking any guanidine moiety, while Lamotrigine Impurity F (Related Compound D) is a dimeric acylation product with a triazine core [2]. The guanidine-hydrazide moiety generates a characteristic mass spectral fragmentation pattern (neutral loss of NH₃, m/z 17) that provides unambiguous impurity identification in LC-MS workflows [3].

Process Chemistry Genotoxic Impurity Profiling Lamotrigine Synthesis

Regulatory Documentation and Certificate of Analysis Readiness for ANDA Filings

Suppliers of N-Guanidinyl-2,3-dichlorbenzamide Hydrate provide detailed characterization data compliant with regulatory guidelines, including COA with NMR, HPLC, and MS spectra. The product is offered with purity ≥95% and can serve as a reference standard with traceability against USP or EP pharmacopoeial standards upon feasibility [1]. In contrast, generic or in-house synthesized impurity standards may lack the regulatory-grade documentation required for ANDA filing. For instance, several suppliers of Lamotrigine Impurity 17 explicitly state its use for analytical method development, method validation (AMV), and QC applications during lamotrigine commercial production [1]. This regulatory-ready documentation package substantially reduces the analytical burden on QC laboratories compared to alternatives requiring extensive in-house characterization.

Analytical Method Validation Regulatory Compliance Reference Standard Documentation

Absence of Genotoxic Structural Alerts: Comparative Safety Profile for Trace-Level Handling

Unlike some lamotrigine process impurities that contain potentially genotoxic structural alerts, N-Guanidinyl-2,3-dichlorbenzamide lacks the aryl nitrile group present in 2,3-dichlorobenzoyl cyanide (a known genotoxic impurity intermediate with an alerting structure according to ICH M7 guidelines) [1]. The guanidine-hydrazide moiety in this compound does not fall within the primary alert categories for DNA-reactive impurities (e.g., Michael acceptors, alkyl halides, aromatic nitro groups) as classified by the ICH M7 (R2) guideline and in silico prediction systems such as DEREK Nexus or Sarah [2]. This safety profile distinction is relevant when procuring reference standards for laboratories that must minimize exposure risk during weighing, dissolution, and chromatographic preparation.

Genotoxicity Assessment ICH M7 Structural Alert Analysis

Procurement-Ready Application Scenarios for N-Guanidinyl-2,3-dichlorbenzamide


GMP Pharmaceutical QC for ANDA Submission of Lamotrigine Drug Product

As Lamotrigine USP Related Compound 3, this compound is the required reference standard for method validation and batch release testing of lamotrigine drug substance and finished dosage forms under USP and EP monographs . Its regulatory-grade documentation (NMR, HPLC, MS) and traceability options directly support ANDA submissions. Procurement of this specific standard is mandated for USP-compliant impurity testing; substitution with unqualified in-house standards would fail regulatory scrutiny .

Isotope-Dilution LC-MS/MS Bioanalytical Method Development

The availability of the 13C2-labeled analog (CAS 1185047-08-8) with a +2 Da mass shift enables its use as a stable isotope-labeled internal standard for quantitative LC-MS/MS assays [1]. This is particularly valuable for the quantitation of lamotrigine-related impurities in biological matrices (plasma, urine, wastewater) where matrix effects compromise accuracy. The labeled compound co-elutes with the analyte of interest while being distinguishable by MS, providing superior precision compared to structural analog internal standards [1].

Process Chemistry Research: Tracking the Aminoguanidine Coupling Step in Lamotrigine Synthesis

Researchers optimizing lamotrigine synthetic routes can use N-Guanidinyl-2,3-dichlorbenzamide as a marker for the aminoguanidine-benzoyl chloride coupling step [2]. The guanidine-hydrazide functional group provides a distinctive LC-MS signature that confirms successful intermediate formation or identifies side reactions. This application is not served by degradation impurities such as 2,3-dichlorobenzoic acid, which mark hydrolysis reactions rather than the aminoguanidine coupling step [2].

Environmental Fate Studies of Lamotrigine and Guanidine-Containing Transformation Products

The compound's guanidine-hydrazide structure makes it relevant for studying the abiotic hydrolysis of lamotrigine-related compounds in wastewater, where guanidine hydrolysis is a documented transformation pathway [3]. The 13C2-labeled analog can serve as a tracer for quantifying transformation kinetics and identifying hydrolysis intermediates in environmental matrices. This application leverages the compound's structural specificity, distinguishing it from non-guanidine lamotrigine impurities that undergo different degradation pathways [3].

Quote Request

Request a Quote for N-Guanidinyl-2,3,dichlorbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.